[1-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl](morpholino)methanone
Description
This compound features a pyrazole core substituted with a tert-butyl group at the 1-position and a trifluoromethyl group at the 5-position. The morpholino methanone moiety at the 4-position introduces both hydrogen-bonding capacity (via the morpholine oxygen) and structural rigidity. Such derivatives are of interest in medicinal chemistry due to the pyrazole ring’s prevalence in bioactive molecules and the trifluoromethyl group’s role in enhancing metabolic stability and lipophilicity .
Properties
IUPAC Name |
[1-tert-butyl-5-(trifluoromethyl)pyrazol-4-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3O2/c1-12(2,3)19-10(13(14,15)16)9(8-17-19)11(20)18-4-6-21-7-5-18/h8H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSXERUAXPOYBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C(C=N1)C(=O)N2CCOCC2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazol-4-ylmethanone typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by cyclization.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via trifluoromethylation reactions, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Morpholino Group: The morpholino group is introduced through nucleophilic substitution reactions, where a morpholine derivative reacts with an appropriate electrophile.
Final Assembly: The final compound is assembled by coupling the pyrazole derivative with the morpholino group under suitable reaction conditions, such as the use of a base and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol derivatives.
Reduction: Reduction reactions can target the pyrazole ring or the carbonyl group, resulting in the formation of reduced pyrazole derivatives or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products
Oxidation: tert-Butyl alcohol derivatives.
Reduction: Reduced pyrazole derivatives and alcohols.
Substitution: Substituted morpholino derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazol-4-ylmethanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features make it a candidate for studying interactions with biological targets, such as enzymes and receptors, which could lead to the discovery of new drugs or therapeutic agents.
Medicine
In medicine, the compound is explored for its potential pharmacological properties. Its ability to interact with specific molecular targets may result in the development of new treatments for diseases, including cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, 1-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazol-4-ylmethanone is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance, including durability, stability, and resistance to environmental factors.
Mechanism of Action
The mechanism of action of 1-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazol-4-ylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, contributing to its bioactivity.
Comparison with Similar Compounds
Structural Analogues with Pyrazole Cores
(a) MORPHOLINO[1-PHENYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]METHANONE (CAS: 956741-93-8)
- Core Structure : Pyrazole with phenyl (1-position) and trifluoromethyl (5-position) substituents.
- Key Differences: Substituent at 1-position: Phenyl vs. tert-butyl in the target compound. Molecular Weight: 325.29 g/mol (phenyl analogue) vs. ~350–360 g/mol (tert-butyl analogue) .
(b) [5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2-benzyloxy-1-hydroxy-1-hydroxymethylethyl)phenyl]methanone (CAS: 882175-39-5)
- Core Structure: Pyrazole with 4-fluorophenyl (1-position) and amino (5-position) groups.
- Key Differences: Substituent at 5-position: Amino group vs. trifluoromethyl in the target compound. Impact: The electron-withdrawing trifluoromethyl group reduces pyrazole ring electron density, altering reactivity and binding interactions. The amino group may enhance hydrogen bonding but decrease stability under oxidative conditions .
Analogues with Heterocyclic Variations
(a) {5-Methyl-1-[8-(Trifluoromethyl)quinolin-4-yl]-1H-1,2,3-triazol-4-yl}(morpholino)methanone
- Core Structure: 1,2,3-Triazole with methyl (5-position) and quinolinyl (1-position) substituents.
- Key Differences: Heterocycle: Triazole vs. pyrazole. Impact: Triazoles exhibit stronger dipole moments and greater aromaticity, influencing π-π stacking interactions. Applications: Cited for industrial uses (e.g., fluorescent whiteners) rather than medicinal applications, unlike pyrazole derivatives .
(b) 4-{3-[1,5-Bis-(4-fluoro-phenyl)-1H-[1,2,4]triazol-3-yloxy]-propyl}-morpholine (CAS: 128991-95-7)
- Core Structure : 1,2,4-Triazole with fluorophenyl groups and a morpholine-propyl linker.
- Key Differences: Linker: Propyl chain vs. direct methanone linkage in the target compound. Impact: The flexible linker may reduce conformational rigidity, affecting target binding specificity. The morpholine group’s positioning influences solubility and pharmacokinetics .
Biological Activity
The compound 1-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazol-4-ylmethanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a pyrazole ring, a trifluoromethyl group, and a morpholine moiety, which contribute to its unique chemical properties. The presence of these functional groups is associated with various pharmacological activities.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit significant biological activities, including:
- Anti-inflammatory : The pyrazole moiety is often linked to anti-inflammatory properties.
- Antimicrobial : The trifluoromethyl group enhances the compound's ability to interact with biological targets, potentially leading to antimicrobial effects.
- Antitumor : Structural analogs have shown promise in inhibiting tumor growth through various mechanisms.
Synthesis
The synthesis of 1-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazol-4-ylmethanone typically involves multi-step organic reactions. The synthetic pathway often includes:
- Formation of the pyrazole ring via cyclization reactions.
- Introduction of the trifluoromethyl group using trifluoroacetic acid derivatives.
- Coupling with morpholine to form the final product.
In Vitro Studies
Several studies have evaluated the biological activity of related compounds:
- A series of trifluoromethyl-pyrazole derivatives were synthesized and tested against various protozoan parasites, demonstrating nanomolar activity against Giardia intestinalis and Entamoeba histolytica .
Mechanistic Insights
Investigations into the mechanism of action reveal that these compounds may modulate enzyme activity or receptor interactions. For instance, studies employing molecular docking techniques have shown potential interactions with specific biological macromolecules, suggesting pathways through which the compound exerts its effects.
Comparative Analysis
A comparison of similar compounds highlights the unique aspects of 1-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazol-4-ylmethanone:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Pyridine derivative | Antagonist for mGluR5 | Investigational drug |
| 5-(Trifluoromethyl)pyrazole | Pyrazole with trifluoromethyl | Antimicrobial | Simple structure |
| 6-Chloropyridine derivatives | Chloro-substituted pyridine | Anticancer | Diverse applications |
The intricate combination of multiple pharmacophores in 1-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazol-4-ylmethanone may enhance its bioactivity compared to simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
